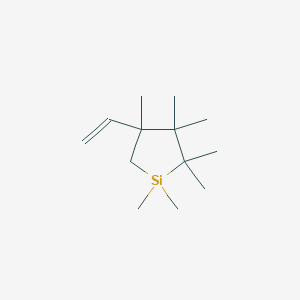
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a heptamethylsilolane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane typically involves the hydrosilylation of vinyl-containing compounds with heptamethylsilolane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated silanes
Substitution: Various organosilicon derivatives
Scientific Research Applications
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane involves its interaction with various molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The silicon atom provides stability and unique electronic properties, which can influence the reactivity and selectivity of the compound in different pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethenyl-1,1,2,2,3,3,4-tetramethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-trimethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-dimethylsilolane
Uniqueness
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is unique due to its high degree of methyl substitution, which imparts increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust materials with resistance to harsh conditions.
Properties
CAS No. |
88296-46-2 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
4-ethenyl-1,1,2,2,3,3,4-heptamethylsilolane |
InChI |
InChI=1S/C13H26Si/c1-9-13(6)10-14(7,8)12(4,5)11(13,2)3/h9H,1,10H2,2-8H3 |
InChI Key |
NDYHNCBNPIGGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si](CC1(C)C=C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
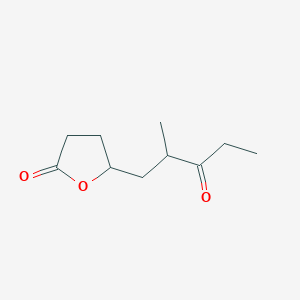
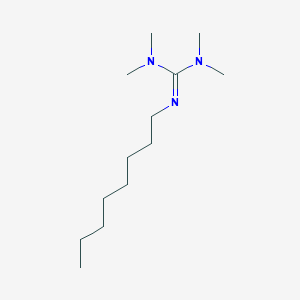
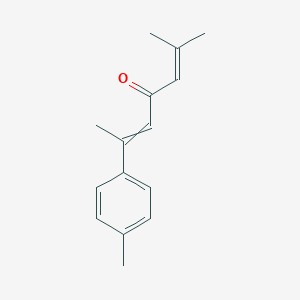

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
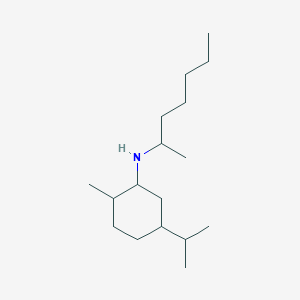
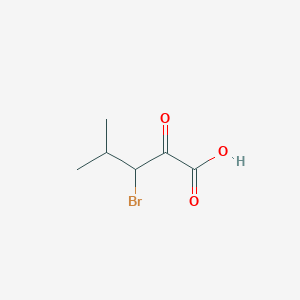


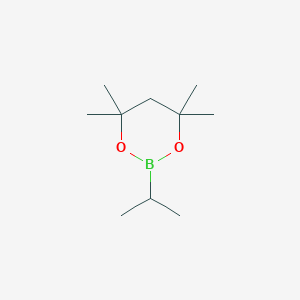
![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
